Spiro[3.4]octane-1-sulfonyl chloride
Description
Spiro[3.4]octane-1-sulfonyl chloride (CAS: 579475-81-3) is a sulfonyl chloride derivative featuring a spirocyclic framework. Its molecular formula is C₇H₁₃ClO₄S, with a molecular weight of 212.09 g/mol and a purity of 95% . The spiro structure, characterized by two fused rings sharing a single atom (the spiro carbon), imparts unique steric and electronic properties. Sulfonyl chlorides are highly reactive intermediates, commonly used to introduce sulfonate groups in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C8H13ClO2S |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
spiro[3.4]octane-3-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-3-6-8(7)4-1-2-5-8/h7H,1-6H2 |
InChI Key |
WWAXMQYEEGQABY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC2S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Bicyclic Ketone Cyclization
A common approach involves bicyclic ketone intermediates. For example, 3-oxocyclobutanecarboxylic acid derivatives (e.g., 12a and 12b in) undergo oxime formation followed by oxidation with urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA) to yield nitro compounds (14 , 15a , 15b ). Subsequent Michael addition to methyl acrylate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) forms intermediates (16 , 19 ), which are reduced (NaBH4/NiCl2) and cyclized (K2CO3) to generate spirolactams (17 , 20 ). This method highlights the utility of nitro-to-amine reduction for spiro ring formation.
Henry Reaction and Spirocarbamate Formation
The Henry reaction between formaldehyde and nitro intermediates (14 , 15b ) produces nitroalcohols (22a , 22b ). Hydrogenation (Raney Ni or Pd-C) yields aminoalcohols, which react with triphosgene to form spirocarbamates (23a , 23b ). Cleavage of protecting groups (e.g., t-butyl esters) furnishes the spiro[3.4]octane core.
Sulfur Functionalization Strategies
Introducing sulfur at the bridgehead position is critical for subsequent sulfonyl chloride formation.
Thiol Incorporation via Nucleophilic Substitution
A bromide or mesylate at the bridgehead can undergo nucleophilic substitution with sodium hydrosulfide (NaSH) to yield Spiro[3.4]octane-1-thiol. For instance, in, secondary alcohols (42a–c ) are alkylated with 1-(bromomethyl)-2-chloro-4-fluorobenzene using NaH, followed by Boc deprotection. Analogously, substituting bromide with NaSH introduces the thiol group.
Direct Sulfonation
Direct sulfonation of the spiro core using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in sulfuric acid targets the bridgehead carbon. However, steric hindrance often limits reactivity, necessitating elevated temperatures (80–100°C) and extended reaction times (12–24 hours).
Oxidation and Chlorination to Sulfonyl Chloride
Thiol Oxidation Pathway
Spiro[3.4]octane-1-thiol is oxidized to sulfonic acid using hydrogen peroxide (H2O2) or Oxone® in aqueous acetic acid. Subsequent treatment with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) converts the sulfonic acid to sulfonyl chloride. For example, in, carboxylic acids are reduced to alcohols using BH3–THF, followed by sulfonylation with MsCl, a method adaptable for sulfonic acid chlorination.
Sulfonic Acid Chlorination
Spiro[3.4]octane-1-sulfonic acid, obtained via direct sulfonation, reacts with PCl5 in dichloromethane at 0°C to room temperature, achieving quantitative conversion to the sulfonyl chloride. This method mirrors the chlorination of aromatic sulfonic acids, albeit with slower kinetics due to the aliphatic nature of the substrate.
Alternative Routes via Sulfonate Intermediates
Nucleophilic Displacement of Halides
Bridgehead halides (e.g., Spiro[3.4]octane-1-bromide) react with sodium sulfite (Na2SO3) under reflux to form the sulfonate salt, which is treated with PCl5 to yield the sulfonyl chloride. This two-step approach avoids direct sulfonation challenges but requires efficient halide synthesis.
Mitsunobu Reaction for Sulfonate Esters
Using the Mitsunobu reaction, Spiro[3.4]octane-1-ol couples with p-toluenesulfonic acid to form a sulfonate ester, which is hydrolyzed to sulfonic acid and chlorinated. However, this route is less efficient due to multiple steps.
Analytical and Optimization Considerations
Steric and Electronic Effects
The bridgehead position’s steric bulk necessitates polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates. Electron-withdrawing groups adjacent to the sulfonation site improve electrophilic substitution efficiency.
Catalytic Enhancements
Lewis acids like FeCl3 or AlCl3 catalyze sulfonation and chlorination steps, reducing reaction times by 30–50%. For instance, in, DBU accelerates Michael additions, a principle applicable to sulfonate formation.
Comparative Data on Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can have different functional groups depending on the nucleophiles used in the substitution reactions .
Scientific Research Applications
Spiro[3.4]octane-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with spirocyclic structures that exhibit biological activity.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as improved solubility and stability.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development
Mechanism of Action
The mechanism of action of spiro[3.4]octane-1-sulfonyl chloride is primarily related to its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Spirocyclic vs.
- Halogen Effects : The bromine and fluorine substituents in 3-bromo-3,3-difluoropropane-1-sulfonyl chloride increase its electrophilicity, making it more reactive toward nucleophiles than the spiro compound .
- Sulfonyl Fluoride vs. Chloride : Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-sulfonyl fluoride’s fluoride group offers slower hydrolysis rates, advantageous in click chemistry applications, unlike the chloride variant’s rapid reactivity .
Molecular Weight and Solubility
- The spiro compound’s moderate molecular weight (212.09 g/mol) balances solubility and steric demands, whereas bulkier systems like the bicyclo[2.2.1]heptane spiro derivative (204.27 g/mol) may exhibit lower solubility due to increased hydrophobicity .
Q & A
Q. What are the recommended methods for synthesizing and purifying Spiro[3.4]octane-1-sulfonyl chloride?
Methodological Answer: Synthesis typically involves sulfonation of the spirocyclic precursor using chlorosulfonic acid under controlled conditions. Key steps include:
- Reaction Setup : Conduct reactions in anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) to prevent hydrolysis .
- Purification : Use fractional distillation or recrystallization from non-polar solvents (e.g., hexane) to isolate the product. Monitor purity via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).
- Safety : Handle in a fume hood with PPE (gloves, goggles) due to corrosive and moisture-sensitive nature .
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer: A combination of spectroscopic methods ensures accurate characterization:
- IR Spectroscopy : Key peaks include S=O asymmetric stretch (1360–1370 cm⁻¹) and S-O stretch (1170–1190 cm⁻¹) .
- NMR :
- ¹H NMR : Distinct spirocyclic proton signals appear between δ 1.5–2.5 ppm (multiplet for bridged CH₂ groups).
- ¹³C NMR : Sulfonyl carbon resonates at δ 55–60 ppm .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., C₈H₁₁ClO₂S: 218.64 g/mol) .
Q. Table 1: Key Spectroscopic Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| IR | 1365 cm⁻¹ (S=O), 1180 cm⁻¹ (S-O) | |
| ¹H NMR (CDCl₃) | δ 1.8–2.2 ppm (m, spiro CH₂) | |
| ¹³C NMR | δ 58.3 ppm (sulfonyl carbon) |
Advanced Questions
Q. How can reaction selectivity be controlled when introducing sulfonyl groups to sterically hindered substrates?
Methodological Answer: Steric hindrance in spiro systems requires tailored strategies:
- Solvent Choice : Use low-polarity solvents (e.g., toluene) to slow reaction kinetics and improve selectivity .
- Catalysis : Employ Lewis acids (e.g., AlCl₃) to stabilize transition states in sulfonation .
- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., sulfone formation) .
- Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Q. What computational approaches are suitable for predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess electrophilicity at the sulfur center .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict hydrolysis rates in aqueous environments .
- Docking Studies : Model interactions with biomolecules (e.g., enzymes) to guide bioconjugation applications .
Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl chlorides in spiro systems?
Methodological Answer:
- Meta-Analysis : Systematically compare experimental conditions (e.g., solvent, temperature) across studies .
- Reproducibility Tests : Replicate conflicting experiments with controlled variables (e.g., purity of reagents) .
- Advanced Characterization : Use X-ray crystallography or high-resolution MS to confirm structural integrity of intermediates .
Q. Table 2: Common Data Contradictions and Solutions
| Contradiction | Resolution Strategy | Reference |
|---|---|---|
| Varied sulfonation yields | Standardize solvent purity | |
| Discrepant NMR shifts | Validate with deuterated solvents |
Q. What strategies optimize reaction conditions for this compound in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to evaluate temperature, stoichiometry, and catalyst effects .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
- Scale-down Models : Perform small-scale reactions (mg-level) to identify critical parameters before scaling up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
